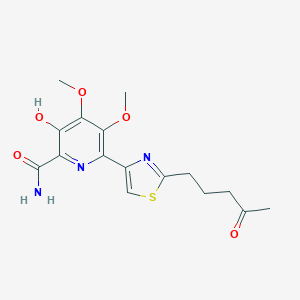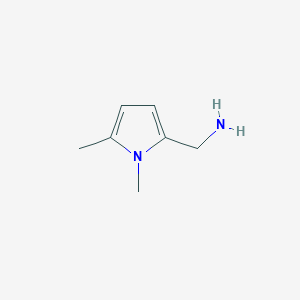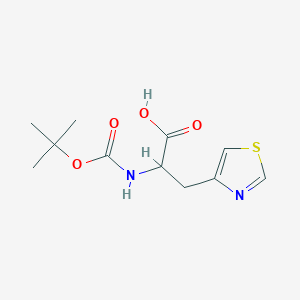
4,5-dichloro-6-ethoxypyridazin-3(2h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-6-ethoxy-3(2H)-pyridazinone is a heterocyclic organic compound belonging to the pyridazinone family. These compounds are known for their diverse biological activities and applications in various fields such as agriculture, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone typically involves the reaction of appropriate chlorinated pyridazine derivatives with ethoxy-containing reagents under controlled conditions. Common methods include:
Chlorination: Starting with a pyridazinone core, chlorination at the 4 and 5 positions can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Ethoxylation: Introduction of the ethoxy group at the 6 position can be done using ethyl alcohol in the presence of a base such as sodium ethoxide.
Industrial Production Methods
Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dichloro-6-ethoxy-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions may yield dechlorinated or partially reduced products.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide or ammonia under reflux conditions.
Major Products
Oxidation: Pyridazinone N-oxides.
Reduction: Dechlorinated pyridazinones.
Substitution: Amino, thio, or alkoxy-substituted pyridazinones.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone depends on its specific application:
Biological Targets: May interact with enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: Could involve pathways related to inflammation, cell proliferation, or signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dichloro-3(2H)-pyridazinone: Lacks the ethoxy group, potentially altering its reactivity and biological activity.
6-Ethoxy-3(2H)-pyridazinone: Lacks the chlorine atoms, which may affect its chemical properties and applications.
Uniqueness
4,5-Dichloro-6-ethoxy-3(2H)-pyridazinone is unique due to the presence of both chlorine and ethoxy substituents, which can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
4,5-dichloro-3-ethoxy-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O2/c1-2-12-6-4(8)3(7)5(11)9-10-6/h2H2,1H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOUIPCRBFXZGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NNC(=O)C(=C1Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B38145.png)
![N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine](/img/structure/B38146.png)
![5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B38149.png)






